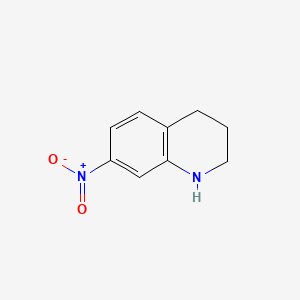

7-ニトロ-1,2,3,4-テトラヒドロキノリン

概要

説明

7-Nitro-1,2,3,4-tetrahydroquinoline is a chemical compound that is part of the tetrahydroquinoline family, characterized by the presence of a nitro group at the 7th position of the tetrahydroquinoline ring system. This compound is of interest due to its potential applications as a fine chemical intermediate and its relevance in various chemical reactions and biological activities.

Synthesis Analysis

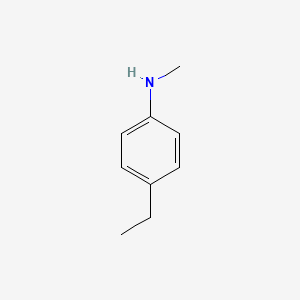

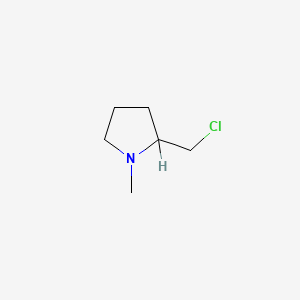

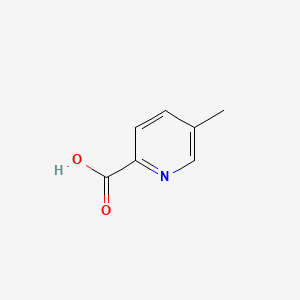

The synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline and its derivatives has been explored in several studies. For instance, a method for synthesizing N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline involves the alkylation of 1,2,3,4-tetrahydroquinoline with dimethyl carbonate catalyzed by an ionic liquid, followed by nitration with cupric nitrate in acetic acid . Another study achieved regioselective nitration at the 6-position of tetrahydroquinoline, which is closely related to the 7-nitro derivative, by protecting the amino group and using various nitration reagents and conditions . Additionally, enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline were obtained through kinetic resolution and regioselective nitration .

Molecular Structure Analysis

The molecular structure of nitroso derivatives of tetrahydroquinoline has been established using high-resolution mass spectrometry and 1H NMR spectrometry . X-ray diffraction analysis has been used to determine the crystal structure of related compounds, providing insights into the molecular conformation and intramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives has been explored in various contexts. For example, the nitroso derivative of tetrahydroisoquinoline was found to be mutagenic to certain Salmonella strains, indicating its potential biological reactivity . Azo coupling reactions have been used to synthesize azo derivatives of tetrahydroquinoline, which serve as reagents for analytical test reactions for nitrite and nitrate anions . Furthermore, the antiarrhythmic properties of nitrophenyl tetrahydroisoquinoline derivatives have been studied, suggesting potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of a nitro group can affect the compound's acidity, reactivity, and electronic properties. The mutagenicity of the nitroso derivative in the presence of induced rat liver microsomes indicates that these compounds can undergo metabolic activation, which is an important consideration for their biological activity . The bathochromic shift observed in the UV spectrum of certain azo derivatives due to intramolecular hydrogen bonding highlights the significance of functional groups in determining the optical properties of these molecules .

科学的研究の応用

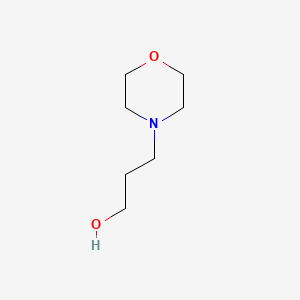

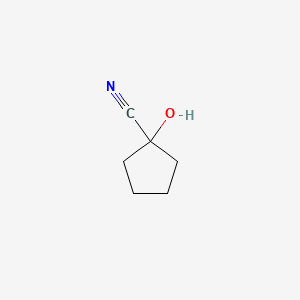

光学活性アルコールの化学酵素合成

この化合物は、光学活性アルコールの化学酵素合成に使用されてきました . ラセミアルコールまたはエステルの酵素的動力学分割 (EKR) は、これらの化合物を光学活性形態で調製するための広く認識された方法です . この研究では、一連のラセミ1,2,3,4-テトラヒドロキノリン-プロパン-2-オールの動力学分割が成功裏に行われました .

医薬品化学の観点

1,2,3,4-テトラヒドロキノリン (THIQ) をベースにした天然および合成化合物は、さまざまな感染性病原体や神経変性疾患に対して多様な生物活性を示します . 7-ニトロ-1,2,3,4-テトラヒドロキノリンはTHIQアナログとみなすことができ、したがって、医薬品化学における潜在的な用途がある可能性があります .

構造活性相関 (SAR) 研究

この化合物は、分子の構造と生物活性との関係を理解するためのSAR研究で使用できます . これは、強力な生物活性を有する新規THIQアナログの開発に役立ちます .

化学反応の触媒

この化合物は、特定の化学反応の触媒として使用できます . たとえば、触媒を5%Pt / C(4 atm H2)に変更すると、二重結合の移動と芳香族化の経路が劇的に減少し、テトラヒドロキノリン31の形成が支配的になります .

アルキンによるTHIQのC(1)官能基化

アルキンによるTHIQのC(1)官能基化のために、さまざまな不均一系触媒が検討されてきました . 7-ニトロ-1,2,3,4-テトラヒドロキノリンは、このような反応の潜在的な候補となる可能性があります .

Safety and Hazards

The safety data sheet for 7-Nitro-1,2,3,4-tetrahydroquinoline indicates that it is classified as Acute Tox. 3 Oral according to the GHS classification . It has a hazard statement H301 and precautionary statements P301 + P310 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

作用機序

Target of Action

It is known that similar compounds, such as oxamniquine, have schistosomicidal activity against schistosoma mansoni .

Mode of Action

It is suggested that oxamniquine, a similar compound, causes the parasitic worms to shift from the mesenteric veins to the liver, where the male worms are retained .

Biochemical Pathways

It is known that similar compounds can affect various infective pathogens and neurodegenerative disorders .

Result of Action

It is known that similar compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

特性

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWMGHRLUYADNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291260 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30450-62-5 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

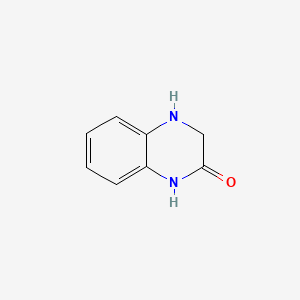

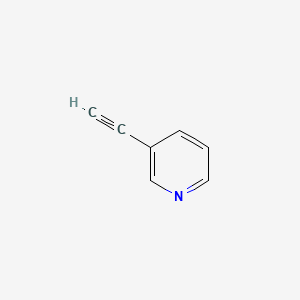

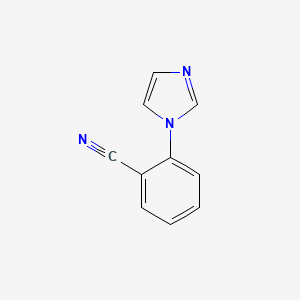

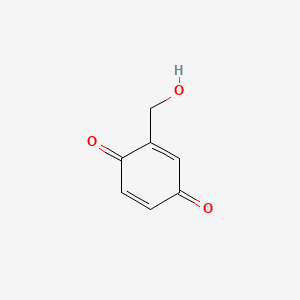

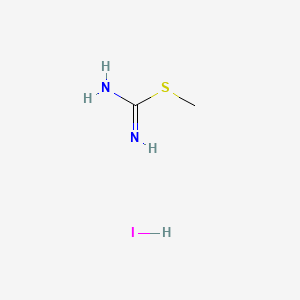

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-Nitro-1,2,3,4-tetrahydroquinoline as a chemical intermediate?

A1: 7-Nitro-1,2,3,4-tetrahydroquinoline serves as a crucial building block in synthesizing various fine chemicals, particularly pharmaceuticals. Its structure allows for modifications that lead to compounds with diverse biological activities. []

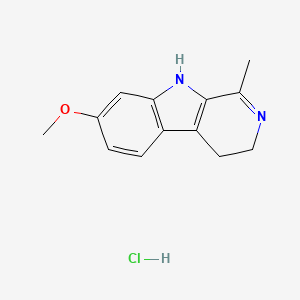

Q2: Can you describe the metabolic pathway of a schistosomicide derived from 7-Nitro-1,2,3,4-tetrahydroquinoline?

A2: Research on 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883), a schistosomicide, reveals its primary metabolic pathway involves oxidation. In various species, including mice, rats, rabbits, and monkeys, UK 3883 is metabolized into its 6-hydroxymethyl analogue, known as oxamniquine. This metabolite exhibits higher schistosomicidal activity compared to the parent drug. Further oxidation at the 6-position leads to the formation of a carboxylic acid derivative, identified as the major urinary metabolite in all tested species. Additionally, oxidation of the alkylaminoalkyl side chain produces another carboxylic acid metabolite, observed in all species except rats. []

Q3: How does oxamniquine, a derivative of 7-Nitro-1,2,3,4-tetrahydroquinoline, exert its schistosomicidal effect?

A3: While oxamniquine's exact mechanism of action remains unclear, studies suggest it targets the parasite's DNA. It is proposed that oxamniquine undergoes enzymatic activation within the parasite, leading to the formation of reactive metabolites. These metabolites then interact with the parasite's DNA, causing damage and ultimately leading to parasite death. []

Q4: Are there any known instances of species differences in the metabolism of 7-Nitro-1,2,3,4-tetrahydroquinoline derivatives?

A4: Yes, a notable difference exists in the metabolism of the schistosomicide 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883) between rats and other species. While most species produce a 2-carboxylic acid metabolite through side-chain oxidation, rats metabolize the side chain into an alcohol. This alcohol is then excreted in the bile as a glucuronide conjugate. [, ]

Q5: What is the significance of the gut wall in the metabolism of oxamniquine?

A6: The gut wall plays a crucial role in oxamniquine metabolism. Studies using a dog intestinal preparation revealed significant conversion of oxamniquine to 2-isopropylaminomethyl-7-nitro-1,2,3,4,-tetrahydroquinoline-6-carboxylic acid before or during absorption. This finding suggests that enzymes within the gut wall contribute considerably to oxamniquine's first-pass metabolism. Interestingly, pretreatment with enzyme inhibitors like pyrazole, erythromycin, or gentamicin did not significantly affect this oxidation process. []

Q6: Can you describe the structural characteristics of 7-Nitro-1,2,3,4-tetrahydroquinoline?

A7: 7-Nitro-1,2,3,4-tetrahydroquinoline (C9H10N2O2) exhibits a distinct molecular conformation. The tetrahydropyridine ring adopts an envelope conformation, while the rest of the molecule, excluding the envelope flap carbon atom and hydrogen atoms, remains largely planar. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。